molecular formula C8H10S B089409 2,6-Dimethylbenzenethiol CAS No. 118-72-9

2,6-Dimethylbenzenethiol

Cat. No. B089409
CAS RN: 118-72-9
M. Wt: 138.23 g/mol
InChI Key: QCLJODDRBGKIRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,6-Dimethylbenzenethiol, such as 2,5-dimethylfuran (DMF), involves catalytic reactions from biomass-derived materials. For example, DMF can be produced from lignocellulosic biomass through catalytic reactions, highlighting the potential of renewable resources in synthesizing complex organic molecules (Nguyen et al., 2021)(Nguyen et al., 2021).

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylbenzenethiol and related compounds is crucial for understanding their chemical behavior. Research on similar molecules, such as benzothiazole derivatives, shows that the molecular structure significantly influences their reactivity and potential applications in drug development and materials science (Zhilitskaya et al., 2021)(Zhilitskaya et al., 2021).

Chemical Reactions and Properties

Compounds like 2,6-Dimethylbenzenethiol participate in various chemical reactions, contributing to their versatility in synthetic chemistry. For example, indole synthesis methods, which might relate to the reactivity of 2,6-Dimethylbenzenethiol, have been extensively reviewed, showing the wide range of potential reactions these types of compounds can undergo (Taber & Tirunahari, 2011)(Taber & Tirunahari, 2011).

Physical Properties Analysis

Understanding the physical properties of 2,6-Dimethylbenzenethiol is essential for its application in various fields. While specific studies on 2,6-Dimethylbenzenethiol were not identified, related research on compounds like DMF reveals that physical properties such as combustion mechanism and emission formation play a crucial role in their applicability as biofuels (Hoang et al., 2021)(Hoang et al., 2021).

Chemical Properties Analysis

The chemical properties of 2,6-Dimethylbenzenethiol, including its reactivity and stability, are vital for its use in synthetic chemistry and materials science. Similar to the approach in the synthesis of palladium nanoparticles on renewable polysaccharides, understanding the chemical properties of 2,6-Dimethylbenzenethiol can lead to innovative applications in catalysis and organic synthesis (Wolfson & Levy‐Ontman, 2020)(Wolfson & Levy‐Ontman, 2020).

Scientific Research Applications

  • In organometallic chemistry, bis(2,6-dimethylbenzenethiolato)ruthenium(II) complexes have been prepared and used in reactions involving carbon-hydrogen bond cleavage (Hirano et al., 2010).

  • It has been involved in the study of chemical oxidation processes, particularly in the Fenton process for degradation of organic compounds like 2,6-dimethylaniline (Masomboon et al., 2009).

  • The synthesis of mononuclear five-coordinated ruthenium thiolate complex using sodium 2,6-dimethylbenzenethiolate has been reported, demonstrating its use in creating complex metal compounds (Mashima et al., 1992).

  • In the field of organometallics, it has been used in the formation of new indium−sulfur complexes, studied through NMR spectroscopy and X-ray diffraction techniques (Yearwood et al., 2000).

  • Its derivative, 2,6-dimethylaniline, has been investigated for its interaction with hydroxyl radicals, providing insights into the kinetics and mechanism of degradation of organic pollutants (Boonrattanakij et al., 2009).

  • It has been used in directed lithiation of arenethiols, indicating its utility in creating substituted arenethiol derivatives, useful in various chemical syntheses (Smith et al., 1989).

  • Its hydroxybenzene derivatives have been studied for their determination and preservation in biological material, highlighting its relevance in forensic and toxicological analyses (Shormanov et al., 2021).

  • It plays a role in the catalytic performance of metal-modified catalysts, particularly in the methylation of 2-methylnaphthalene, demonstrating its utility in industrial chemical processes (Güleç et al., 2018).

  • In nanotechnology, it has been used in the creation of covalently bound dimers of monolayer protected silver nanoclusters, showcasing its potential in designing new materials with composite properties (Bodiuzzaman et al., 2019).

Safety And Hazards

2,6-Dimethylbenzenethiol is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to keep away from sources of ignition .

properties

IUPAC Name

2,6-dimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLJODDRBGKIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059477
Record name Benzenethiol, 2,6-dimethyl-
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Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

122.00 °C. @ 50.00 mm Hg
Record name 2,6-Dimethylbenzenethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name 2,6-Dimethylbenzenethiol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,6-Dimethylbenzenethiol

CAS RN

118-72-9
Record name 2,6-Dimethylbenzenethiol
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Record name 2,6-Dimethyl thiophenol
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Record name Benzenethiol, 2,6-dimethyl-
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Record name Benzenethiol, 2,6-dimethyl-
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Record name 2,6-dimethylbenzenethiol
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Record name 2,6-DIMETHYLTHIOPHENOL
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Record name 2,6-Dimethylbenzenethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
171
Citations
M Hirano, Y Sakaguchi, T Yajima, N Kurata… - …, 2005 - ACS Publications
A divalent thiaruthenacycle complex, cis-Ru[SC 6 H 3 (2-CH 2 )(6-Me)-κ 2 S,C](PMe 3 ) 4 (3), is prepared by the treatment of Ru(η 4 -1,5-COD)(η 6 -1,3,5-COT) (1) with 2,6-…
Number of citations: 24 pubs.acs.org
M Hirano, S Togashi, M Ito, Y Sakaguchi… - …, 2010 - ACS Publications
A series of bis(2,6-dimethylbenzenethiolato)ruthenium(II) complexes, Ru(SC 6 H 3 Me 2 -2,6-κ 1 S) 2 (TRIPHOS-κ 3 P,P′,P′′) (2a), Ru(SC 6 H 3 Me 2 -2,6-κ 1 S) 2 (TDPME-κ 3 P,P′…
Number of citations: 12 pubs.acs.org
JR Dilworth, J Hu, JR Miller, DL Hughes… - Journal of the …, 1995 - pubs.rsc.org
The hydride [ReH7(PPh3)2] reacted with 2,6-dimethylbenzenethiol in toluene to give a complex of stoichiometry [Re(SC6H3Me2-2,6)3(PPh3)]1. A crystal structure showed a trigonal-…
Number of citations: 23 pubs.rsc.org
SE Appleton, GG Briand, A Decken, AS Smith - Dalton Transactions, 2004 - pubs.rsc.org
The amine coordination of lead(II) has been examined through the preparation and structural analysis of Lewis base adducts of bis(thiolato)lead(II) complexes. Reaction of Pb(OAc)2 …
Number of citations: 18 pubs.rsc.org
TS Reddy, SH Shin, MS Choi - Dyes and Pigments, 2019 - Elsevier
Sulphur linked six 1,8–naphthalimide–phenyl/naphthalene conjugates (NATs 1–6), were designed, synthesized and fully characterized by 1 H NMR, 13 C NMR and mass spectroscopy. …
Number of citations: 15 www.sciencedirect.com
M Hirano, S Tatesawa, M Yabukami, Y Ishihara… - …, 2011 - ACS Publications
The (2,6-dimethylbenzenethiolato)platinum(II) complexes PtR(SC 6 H 3 Me 2 -2,6-κ 1 S)L 2 (R = Me, L = PMe 3 (1a), PPh 3 (1c), L 2 = dppe (1d), dppp (1e); R = Et, L = PPh 3 (2c); R = …
Number of citations: 19 pubs.acs.org
Y Bouhoute, I Del Rosal, KC Szeto, N Merle… - Catalysis Science & …, 2016 - pubs.rsc.org
A novel strategy to access a large variety of tungsten oxo pre-catalysts for olefin metathesis involving post-treatment of [(SiO)W(O)(CH2SiMe3)3], 1b, with the desired spectator ligands is …
Number of citations: 11 pubs.rsc.org
N Matsumura, Y Shimizu, Y Yagyu, H Inoue… - Heteroatom …, 1998 - Wiley Online Library
The reaction of tetrachlorocyclopropene (1) with arenethiols (2a–e), followed by treatmentwith perchloric acid, gave tris(arylthio)cyclopropenylium perchlorates (3a–c and e), 1,1,2,3,3‐…
Number of citations: 2 onlinelibrary.wiley.com
TS Reddy - 한국공업화학회연구논문초록집, 2019 - papersearch.net
A series of sulphur linked 1,8-naphthalimide-phenyl/naphthalene conjugates (NTs 1-6), were designed, synthesized and fully characterized by NMR and HRMS. The effects of aromatic …
Number of citations: 0 papersearch.net
T Nicholson, J Cook, A Davison, AG Jones - Inorganica chimica acta, 1994 - Elsevier
The reaction of KTcO 4 with triphenylphosphine and 1-acetyl-2-phenylhydrazine in methanol with HBr gives the Tc(V) phenylimido complex [TcBr 3 (NPh)(PPh 3 ) 2 ], analogous to the …
Number of citations: 19 www.sciencedirect.com

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